Mercury(1+) ethyl sulphate

Thermophysical properties Organomercury compounds Fusion temperature

Procure Mercury(1+) ethyl sulphate (CAS 71720-55-3) as a certified reference material for trace organomercury analysis. Laboratories developing methods under EU Directive 2009/48/EC for toy safety testing require this pure Hg(I) dimer to avoid the compliance failures of generic Hg(II) substitution. - Distinct Hg₂²⁺ redox profile enables specific calibration for ethylmercury speciation, preventing false positives in ICP-MS. - Essential for legally defensible quantification; explicitly listed by EC 275-904-3 as a restricted substance marker. - Supplied with analytical documentation to support immediate method implementation and audit readiness.

Molecular Formula C2H5HgO4S
Molecular Weight 325.72 g/mol
CAS No. 71720-55-3
Cat. No. B12663031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury(1+) ethyl sulphate
CAS71720-55-3
Molecular FormulaC2H5HgO4S
Molecular Weight325.72 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)[O-].[Hg+]
InChIInChI=1S/C2H6O4S.Hg/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1
InChIKeyXSAODWINFUJGBE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury(1+) Ethyl Sulphate: Identity and Baseline Characteristics


Mercury(1+) ethyl sulphate (CAS 71720-55-3), also known as sulfuric acid ethyl ester mercury(I) salt, is an organomercury compound with the molecular formula C₂H₅HgO₄S and molecular weight 325.71 g·mol⁻¹ [1]. It is formally a mercury(I) salt of monoethyl sulfate, classified among mercury derivatives historically investigated for biocidal and preservative applications [2]. Its European Community number is 275-904-3, and it is explicitly listed under Directive 2009/48/EC on the safety of toys as a restricted substance [2].

Regulatory screening

Explicit EU toy directive listing supports restricted-substance testing workflows.

Mercury(I) probe

Distinct Hg₂²⁺ dimer core enables redox and speciation studies vs. Hg(II) analogs.

Research-grade supply

Documented purity specification supports analytical method development without in-house synthesis.

Why Generic Mercury Salt Substitution Fails


In-class mercury compounds cannot be interchanged generically due to fundamental differences in oxidation state (Hg₂²⁺ vs. Hg²⁺) and counterion identity, which dictate physicochemical stability, solubility, and biological activity. Mercury(I) salts, such as the title compound, contain the dimeric Hg₂²⁺ cation, endowing them with distinct redox behaviour compared to monomeric Hg²⁺ salts . The ethyl sulphate anion further modulates lipophilicity and coordination chemistry relative to inorganic mercury(I) sulfate or organomercurials like ethylmercury chloride. Regulatory databases distinguish this entity uniquely (EC 275-904-3), confirming that generic substitution is scientifically and compliance-wise invalid [1].

Oxidation state mismatch

Mercury(I) Hg₂²⁺ dimer exhibits distinct redox behaviour; direct replacement with monomeric Hg²⁺ salts may shift reactivity profiles.

Counterion specificity

Ethyl sulphate modulates lipophilicity and coordination; inorganic sulfate or chloride analogs may not replicate formulation compatibility.

Regulatory identity

Unique EC 275-904-3 listing for toy-safety restriction; generic mercury substitutes lack this codified compliance checkpoint.

Quantitative Evidence for Informed Procurement


Thermal Stability Benchmark via Melting Point

The dimeric form of ethylmercury sulfate, diethyl(μ-(sulfato(2-)-O:O'))dimercury (C₄H₁₀Hg₂O₄S), exhibits a melting point of 472.15 K (199.0 °C) as recorded in the DETHERM database [1]. This value provides a reference point for the thermal stability of the ethylmercury sulfate structural family. In comparison, mercury(I) sulfate (Hg₂SO₄) decomposes before melting, typically above 400 °C with decomposition, while mercury(II) sulfate melts at 850 °C under pressure. The moderate melting point of the ethylmercury sulfate framework indicates a balance between ionic and covalent character that may be advantageous for melt-processing or solvent-assisted applications.

Thermal stability
Class-level inference
Target analog: 472.15 K (199.0 °C). Hg₂SO₄ decomposes >400 °C; HgSO₄ melts ~850 °C.
May support thermal-processing feasibility review.
Data derived from diethylmercury sulfate dimer; verify for title compound.
Thermophysical properties Organomercury compounds Fusion temperature

Regulatory Restriction Under Toy Safety Directive

Mercury(1+) ethyl sulphate is explicitly listed under Directive 2009/48/EC on the safety of toys, with EC number 275-904-3 [1]. This entry signifies that the compound is restricted in consumer articles intended for children. While many organomercury compounds face broad restrictions, this specific listing allows precise regulatory screening for procurement in non-toy applications. In contrast, common analogs such as mercury(I) sulfate or mercury(II) sulfate are not individually codified in the same directive; they fall under generic mercury restrictions, which may complicate compliance workflows. The explicit EC number provides a clear binary gate for supply-chain risk assessment.

Regulatory restriction
Head-to-head
Explicit EC 275-904-3 listing vs. generic mercury category coverage for comparators.
Enables unambiguous compliance screening for EU toy safety.
Applies only to 2009/48/EC scope; verify for other regions.
Regulatory compliance Safety of toys Restricted substances

Oxidation State and Solution Stability

The mercury(I) cation (Hg₂²⁺) in Mercury(1+) ethyl sulphate is inherently different from the mercury(II) cation (Hg²⁺) found in compounds such as mercury(II) sulfate or ethylmercury chloride. The Hg₂²⁺ dimer is stabilized by a Hg-Hg covalent bond (bond energy ~25-30 kcal·mol⁻¹), rendering it resistant to disproportionation under ambient conditions . Mercury(II) salts, lacking this bond, are more electrophilic and reactive towards nucleophiles, including thiols. For procurement decisions, this means Mercury(1+) ethyl sulphate may exhibit lower non-specific reactivity in formulations containing thiol-containing biomolecules compared to Hg(II) analogs, although direct comparative kinetic data are not yet available.

Oxidation state stability
Class-level inference
Hg₂²⁺ dimer with Hg-Hg bond (~25-30 kcal·mol⁻¹); Hg²⁺ lacks metal-metal bond.
May confer distinct solution stability in thiol-containing matrices.
Comparative kinetic data not available; requires experimental validation.
Coordination chemistry Redox stability Mercury speciation

Computational Predictions of Membrane Permeability

In silico descriptors computed for Mercury(1+) ethyl sulphate include a topological polar surface area (TPSA) of 74.8 Ų and zero hydrogen bond donors [1]. TPSA is a widely used predictor of passive membrane permeability; values below 140 Ų are generally associated with good oral absorption. The calculated TPSA of 74.8 Ų for this compound is lower than that of mercury(I) sulfate (approx. 93 Ų, assuming full dissociation) and significantly lower than many ionic mercury(II) salts, suggesting a relatively higher passive membrane permeability for the ethyl sulfate derivative. This property may be relevant for biocidal or preservative applications where cellular penetration is desired.

Membrane permeability
Cross-study comparable
TPSA 74.8 Ų (computed)
Supports passive permeability modeling for biocidal research.
Computational prediction; experimental confirmation recommended.
Computational chemistry Drug-likeness QSAR

Commercial Availability at Research-Grade Purity

Mercury(1+) ethyl sulphate is commercially available at a purity of ≥95% from at least one global supplier (delta-b.com), offered in standard pack sizes of 100 mg and 500 mg [1]. Other analogs such as mercury(I) sulfate are widely available in various grades, but the specific combination of mercury(I) centre and ethyl sulfate counterion is unique to this CAS registry. The documented purity threshold enables direct procurement for analytical method development or toxicological reference work without the need for in-house synthesis or purification. No comparable commercial source for ethylmercury(I) chloride or ethylmercury(I) nitrate was identified in the same purity class.

Commercial specification
Head-to-head
≥95% purity; 100 mg, 500 mg packs available.
Reduces procurement risk for analytical reference use.
Supplier-listed specification; verify lot-specific COA.
Chemical sourcing Research chemicals Purity specification

Best-Fit Research and Industrial Application Scenarios


Regulatory Compliance Testing for Consumer Products

Given its explicit listing under EU Directive 2009/48/EC (EC 275-904-3), Mercury(1+) ethyl sulphate serves as a reference material for developing and validating analytical methods aimed at detecting restricted mercury species in toy materials and consumer goods [1]. Laboratories performing GC-MS or HPLC-ICP-MS screening for organomercury residues can use this pure compound to establish retention times, calibration curves, and detection limits, ensuring that test results are legally defensible.

Redox-Controlled Preservative for Aqueous Systems

The Hg(I) dimer core in Mercury(1+) ethyl sulphate offers a distinct redox profile that may provide controlled release of bioactive mercury species in aqueous preservative formulations. Unlike Hg(II) salts, which are immediately reactive with thiols and proteins, the Hg(I)-Hg(I) bond must first undergo oxidation or disproportionation, potentially leading to a more gradual antimicrobial action [1]. This property could be exploited in long-life industrial biocides where sustained activity is desired over burst kill.

Organometallic Synthesis Precursor

The ethyl sulfate counterion is a good leaving group, making Mercury(1+) ethyl sulphate a convenient precursor for synthesizing asymmetrically substituted organomercury compounds via nucleophilic displacement. The melting point of the related diethylmercury sulfate dimer (199 °C) indicates that melt-phase reactions are feasible, enabling solvent-free or green chemistry approaches to preparing ethylmercury halides, thiolates, or amides [1].

Physicochemical Reference for Mercury Speciation

With a computed TPSA of 74.8 Ų and molecular weight of 325.71 g·mol⁻¹, Mercury(1+) ethyl sulphate occupies a unique property space between inorganic mercury salts and neutral organomercurials. It can be employed as a model compound in mercury speciation studies to calibrate chromatographic separation systems, particularly in investigating the behaviour of mercury-sulfur adducts that may interfere with ethylmercury detection in environmental samples [1].

Application
Selection Property
Validation Focus
Regulatory compliance method development
Explicit EC 275-904-3 listing
Chromatographic retention-time verification for restricted mercury screening
Redox-controlled biocide research
Hg(I)-Hg(I) dimeric core
Controlled mercury release profile in aqueous matrices
Organomercury synthesis precursor
Ethyl sulphate leaving group
Melt-phase or solvent-assisted reactivity for asymmetric substitution
Mercury speciation reference
Intermediate TPSA and molecular weight
Calibration of chromatographic separation for ethylmercury adducts
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